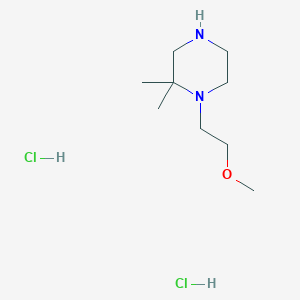

1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)-2,2-dimethylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O.2ClH/c1-9(2)8-10-4-5-11(9)6-7-12-3;;/h10H,4-8H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWOPOYFHMFMID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1CCOC)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride typically involves the reaction of 2,2-dimethylpiperazine with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The methoxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Synthetic Routes

1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride is synthesized through the reaction of 2,2-dimethylpiperazine with 2-methoxyethyl chloride in the presence of a base like sodium hydroxide. The reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions, followed by purification through recrystallization or column chromatography.

Industrial Production

For large-scale production, continuous flow reactors are often employed to ensure consistent quality and efficiency. Automation in reagent addition and reaction condition control enhances safety and yield.

Chemistry

- Building Block in Organic Synthesis : This compound serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

- Enzyme Inhibition Studies : It has been utilized to investigate enzyme inhibition mechanisms, particularly concerning neurotransmitter systems. Its structure allows it to modulate interactions with various receptors.

Medicine

- Drug Development : Research focuses on its potential as a central nervous system-active compound, exploring its effects on neurotransmitter modulation and enzyme inhibition. Studies suggest it may have applications in treating neurological disorders.

Industry

- Specialty Chemicals Production : The compound is used as an intermediate in synthesizing various specialty chemicals and pharmaceuticals, leveraging its unique chemical properties for specific applications.

Neurotransmitter Modulation

Research indicates that 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride can interact with serotonin and dopamine receptors, which are crucial for mood regulation and psychotropic effects.

Anticonvulsant Activity

Studies have demonstrated anticonvulsant properties in animal models, indicating potential therapeutic applications for epilepsy or seizure disorders.

Antimicrobial Activity

The compound exhibits significant antibacterial and antifungal activities against various pathogens:

- Bacterial Inhibition : Effective against strains such as Staphylococcus aureus and Escherichia coli.

- Fungal Activity : Shows efficacy against Candida albicans, suggesting broad-spectrum antimicrobial potential.

Anticonvulsant Study

A comparative study of piperazine derivatives highlighted that modifications to the piperazine ring could enhance anticonvulsant activity. Specific substitutions led to increased potency with fewer side effects compared to traditional anticonvulsants.

Antimicrobial Evaluation

In evaluations against common pathogens, 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride demonstrated comparable activity to established antimicrobial agents, suggesting its viability as a lead compound for further development.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group can enhance the compound’s ability to cross biological membranes, while the piperazine ring can interact with various binding sites. This compound may modulate the activity of neurotransmitters or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects : The methoxyethyl group in the target compound enhances solubility compared to aryl-substituted analogs (e.g., 1-(3-methoxyphenyl)-2,2-dimethylpiperazine) . However, bulky groups like trimethoxybenzyl () reduce solubility but may improve receptor binding through hydrophobic interactions.

Stability and Metabolic Considerations

- Metabolic Stability: The methoxyethyl group is less prone to oxidative metabolism compared to aryl ethers (e.g., 1-[2-(3-chlorophenoxy)ethyl]piperazine dihydrochloride in ) .

- Salt Form : Dihydrochloride salts (e.g., target compound, ) improve stability and shelf-life compared to free bases .

Biological Activity

1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may influence its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride is CHClNO. The presence of the methoxyethyl group and the dimethyl substitutions on the piperazine ring are crucial for its biological activity.

Research indicates that piperazine derivatives often act as enzyme inhibitors or receptor modulators . Specifically, 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride has been investigated for its potential to interact with neurotransmitter systems and other enzymatic pathways.

- Neurotransmitter Modulation : Piperazine derivatives have shown activity in modulating neurotransmitter receptors, particularly in the central nervous system (CNS). This may involve interactions with serotonin and dopamine receptors, which are critical for mood regulation and psychotropic effects.

- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.

Anticonvulsant Activity

Several studies have highlighted the anticonvulsant properties of piperazine derivatives. For instance, compounds similar to 1-(2-Methoxyethyl)-2,2-dimethylpiperazine have demonstrated efficacy in delaying seizures induced by strychnine in animal models. This suggests a potential application in treating epilepsy or seizure disorders .

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives are well-documented. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For example:

- Bacterial Inhibition : Studies have shown that piperazine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Fungal Activity : Some derivatives have also been effective against fungal pathogens like Candida albicans, indicating a broad spectrum of antimicrobial action .

Case Studies

- Anticonvulsant Study : A study involving various piperazine derivatives demonstrated that modifications to the piperazine ring could enhance anticonvulsant activity. The study found that specific substitutions led to increased potency and reduced side effects compared to traditional anticonvulsants .

- Antimicrobial Evaluation : In a comparative analysis of several piperazine derivatives, 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride was tested against common pathogens. Results indicated that it exhibited comparable activity to established antimicrobial agents, suggesting its potential as a lead compound for further development .

Data Summary

The following table summarizes key biological activities associated with 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride:

| Activity | Effectiveness | Notes |

|---|---|---|

| Anticonvulsant | Moderate | Delayed strychnine-induced seizures in animal models |

| Antibacterial | High | Effective against Staphylococcus aureus, E. coli |

| Antifungal | Moderate | Active against Candida albicans |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride, and what are their advantages/limitations?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperazine derivatives can react with chloroethoxyethanol under reflux conditions in ethanol with HCl catalysis, followed by recrystallization (e.g., 69% yield achieved via similar methods in related piperazine syntheses) . Key parameters include temperature control (e.g., 140°C for piperazine activation) and solvent selection (ethanol for solubility and crystallization) .

- Limitations : Low yields due to competing side reactions (e.g., over-alkylation) or purification challenges from byproducts. Use of protective groups (e.g., Boc) may improve selectivity .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyethyl and dimethyl groups) and hydrogen bonding patterns .

- HPLC-MS : Quantify purity (≥95%) and detect impurities using reverse-phase chromatography with UV/vis or mass detection .

- Elemental Analysis : Validate stoichiometry of dihydrochloride salt .

- Best Practices : Cross-validate results with multiple techniques to resolve ambiguities (e.g., distinguishing regioisomers) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and scalability?

- Experimental Design :

- DoE (Design of Experiments) : Screen variables like solvent polarity (e.g., ethanol vs. DMF), temperature (80–140°C), and molar ratios to identify optimal conditions .

- Catalysis : Explore phase-transfer catalysts or microwave-assisted synthesis to enhance reaction rates .

Q. What strategies address solubility challenges in biological assays?

- Methodology :

- Co-solvents : Use DMSO (<10% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins .

- Salt Forms : Compare dihydrochloride with other salts (e.g., sulfate) for improved pharmacokinetic profiles .

Q. How do structural modifications (e.g., methoxyethyl vs. methyl groups) impact receptor binding affinity?

- Mechanistic Analysis :

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare interactions with targets like serotonin or dopamine receptors .

- SAR (Structure-Activity Relationship) : Replace the methoxyethyl group with bulkier substituents and assay bioactivity (e.g., radioligand binding assays) .

Q. What are the stability profiles under varying storage conditions, and how can degradation products be mitigated?

- Stability Studies :

- Accelerated Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways (e.g., hydrolysis of the methoxy group) .

- Analytical Monitoring : Use LC-MS to detect degradation products (e.g., demethylated derivatives) .

Data Contradiction Resolution

Q. How to resolve conflicting reports on cytotoxicity in cell-based assays?

- Critical Analysis :

- Dose-Response Curves : Compare IC₅₀ values across studies; discrepancies may arise from cell line variability (e.g., HEK293 vs. HeLa) .

- Purity Verification : Replicate assays using independently synthesized batches (≥98% purity) to exclude impurity-driven toxicity .

- Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify consensus mechanisms .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.